Ethene,methoxy-d3-(9ci)
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Overview
Description
The compound has the molecular formula C3H6O and a molecular weight of 58.0791 . Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methoxy group, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethene, methoxy-d3-(9CI) can be synthesized through the deuteration of methoxyethene. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions. One common method is the catalytic deuteration of methoxyethene using deuterium gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of ethene, methoxy-d3-(9CI) typically involves large-scale deuteration processes. These processes use deuterium gas and specialized catalysts to ensure efficient and high-yield production. The reaction conditions are optimized to achieve maximum deuterium incorporation while maintaining the integrity of the methoxyethene structure .
Chemical Reactions Analysis
Types of Reactions
Ethene, methoxy-d3-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes and acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethene, methoxy-d3-(9CI) has a wide range of scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies due to its deuterium content.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of deuterated compounds for various industrial processes
Mechanism of Action
The mechanism of action of ethene, methoxy-d3-(9CI) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and mechanisms, providing insights into reaction pathways and intermediates. In catalytic processes, the compound can act as a substrate, undergoing transformations facilitated by catalysts such as palladium .
Comparison with Similar Compounds
Similar Compounds
Methoxyethene (Vinyl Methyl Ether): The non-deuterated form of ethene, methoxy-d3-(9CI).
Methoxyethane (Ethyl Methyl Ether): A similar ether compound with different alkyl groups.
Methoxypropene (Isopropenyl Methyl Ether): Another ether with a different alkyl group.
Uniqueness
Ethene, methoxy-d3-(9CI) is unique due to its deuterium content, which makes it valuable in isotopic labeling studies. The presence of deuterium allows for the tracking of the compound in various chemical and biological processes, providing detailed insights into reaction mechanisms and metabolic pathways .
Properties
Molecular Formula |
C3H6O |
---|---|
Molecular Weight |
61.10 g/mol |
IUPAC Name |
trideuteriomethoxyethene |
InChI |
InChI=1S/C3H6O/c1-3-4-2/h3H,1H2,2H3/i2D3 |
InChI Key |
XJRBAMWJDBPFIM-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC=C |
Canonical SMILES |
COC=C |
Origin of Product |
United States |
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